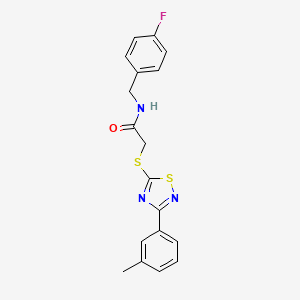

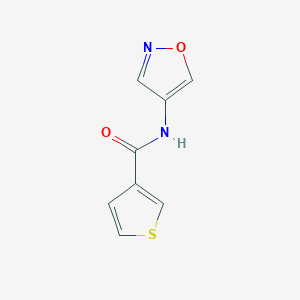

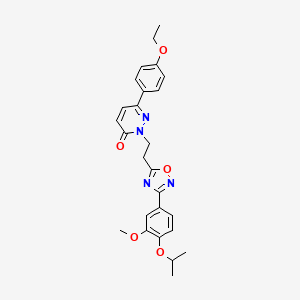

![molecular formula C20H21N5OS B2682311 N-(6-methylpyridin-2-yl)-1-[6-(2-thienyl)pyridazin-3-yl]piperidine-4-carboxamide CAS No. 1029780-12-8](/img/structure/B2682311.png)

N-(6-methylpyridin-2-yl)-1-[6-(2-thienyl)pyridazin-3-yl]piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methylpyridin-2-yl)-1-[6-(2-thienyl)pyridazin-3-yl]piperidine-4-carboxamide is a novel chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Heterocyclic Compound Synthesis

N-(6-methylpyridin-2-yl)-1-[6-(2-thienyl)pyridazin-3-yl]piperidine-4-carboxamide is a compound of interest within the field of heterocyclic chemistry, a branch of chemistry focused on the synthesis and application of heterocyclic compounds. These compounds, characterized by rings containing at least one atom other than carbon, are foundational to medicinal chemistry, agricultural chemistry, and materials science due to their diverse biological activities and chemical properties.

One relevant study involves the facile synthesis of nicotinamide, thieno[2,3-b]pyridine, and various bi- or tricyclic annulated pyridine derivatives containing a naphthyl moiety. This synthesis showcases the compound's utility in creating complex heterocycles with potential pharmaceutical applications (Hussein et al., 2009).

Heterocyclic System Construction

The construction of heterocyclic systems, such as thienopyrimidinone, thienopyridine, and pyridothienoxazinone derivatives, highlights another application. These systems, synthesized from thieno[2,3-b]pyridine-2-carboxylate, demonstrate the compound's role in developing new heterocyclic frameworks that could serve as the backbone for future pharmacologically active agents (Madkour et al., 2010).

Radiochemical Synthesis for PET Imaging

In the field of radiochemistry, the compound has been utilized in the synthesis of a potential PET (Positron Emission Tomography) agent for imaging of the IRAK4 enzyme in neuroinflammation contexts. The synthesis demonstrates the compound's relevance in developing diagnostic tools for neuroinflammatory conditions (Wang et al., 2018).

Microwave-Assisted Synthesis of Biological Compounds

The microwave-assisted synthesis approach for producing isothiazolopyridines, pyridothiazines, and pyridothiazepines from this compound illustrates its role in accelerating the production of biologically active molecules. This method not only enhances the efficiency of synthesis but also highlights the compound's versatility in creating pharmacologically relevant structures (Youssef et al., 2012).

Antimicrobial and Antiparkinsonian Activities

The synthesis and evaluation of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine, derived from this compound, have revealed significant antimicrobial and antiparkinsonian activities. These findings underscore the potential of such derivatives in treating infectious diseases and Parkinson's disease (Amr et al., 2008).

properties

IUPAC Name |

N-(6-methylpyridin-2-yl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5OS/c1-14-4-2-6-18(21-14)22-20(26)15-9-11-25(12-10-15)19-8-7-16(23-24-19)17-5-3-13-27-17/h2-8,13,15H,9-12H2,1H3,(H,21,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJMRAFMGHKKKBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

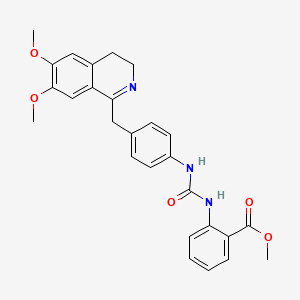

![Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclopropylidenepiperidin-1-yl)methanone](/img/structure/B2682236.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone](/img/structure/B2682238.png)

![2-((2-fluorobenzyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2682239.png)

![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-3-methylbutanamide](/img/structure/B2682251.png)